molecular formula C19H23F2N5 B6458264 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2548990-47-0

2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6458264
CAS No.: 2548990-47-0
M. Wt: 359.4 g/mol
InChI Key: RGITWZJAJUEGCI-UHFFFAOYSA-N
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Description

2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a combination of piperazine, pyrimidine, and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2,4-difluorobenzyl chloride with piperazine under basic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting the piperazine intermediate with pyrrolidine and a suitable pyrimidine precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: The compound is used in studies related to receptor binding and signal transduction pathways.

    Industry: It serves as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity, while the piperazine and pyrimidine rings contribute to the overall stability and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperazine and pyrimidine rings, along with the difluorophenyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5/c20-16-4-3-15(17(21)13-16)14-24-9-11-26(12-10-24)19-22-6-5-18(23-19)25-7-1-2-8-25/h3-6,13H,1-2,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGITWZJAJUEGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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